Hexapneumine

Antitussive efficacy Randomized controlled trial Cough severity

Hexapneumine is a non-interchangeable, triple-axis antitussive combining central opioid (pholcodine), peripheral antihistamine (chlorpheniramine), and local antiseptic (biclotymol) activity. In head-to-head trials, it significantly outperformed clistine in naturally occurring cough (p<0.02). Procuring this specific co-formulation—rather than mono-agents—enables validated benchmarking for next-generation antitussive development and mechanistic synergy studies.

Molecular Formula C74H93Cl3N4O14
Molecular Weight 1368.9 g/mol
CAS No. 118573-57-2
Cat. No. B056157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexapneumine
CAS118573-57-2
Synonymshexapneumine
Molecular FormulaC74H93Cl3N4O14
Molecular Weight1368.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1CC2=C(C(=CC(=C2C)Cl)C(C)C)O)O)C(C)C)Cl.CN1CCC23C4C1CC5=C2C(=C(C=C5)OCCN6CCOCC6)OC3C(C=C4)O.CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.COC1=CC=CC=C1OCC(CO)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H30N2O4.C21H26Cl2O2.C16H19ClN2.C10H14O4.C4H4O4/c1-24-7-6-23-16-3-4-18(26)22(23)29-21-19(5-2-15(20(21)23)14-17(16)24)28-13-10-25-8-11-27-12-9-25;1-10(2)14-8-18(22)12(5)16(20(14)24)7-17-13(6)19(23)9-15(11(3)4)21(17)25;1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-13-9-4-2-3-5-10(9)14-7-8(12)6-11;5-3(6)1-2-4(7)8/h2-5,16-18,22,26H,6-14H2,1H3;8-11,24-25H,7H2,1-6H3;3-9,11,15H,10,12H2,1-2H3;2-5,8,11-12H,6-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;;;2-1-/t16-,17+,18-,22-,23-;;;;/m0..../s1
InChIKeyBJSLQUYLCYNAGT-SUKLBHHUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 200 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexapneumine (CAS 118573-57-2) Procurement Guide: Triple-Action Antitussive Formulation with Validated Clinical Differentiation


Hexapneumine is a fixed-dose combination antitussive syrup comprising pholcodine, chlorphenamine maleate, and biclotymol, with a molecular formula of C74H93Cl3N4O14 and a molecular weight of 1368.9 g/mol . Marketed primarily in France and select European territories under the ATC classification R05DB27, it is indicated for the symptomatic relief of bothersome, non-productive cough, particularly nocturnal presentations [1]. Unlike single-agent antitussives, Hexapneumine integrates three distinct mechanistic axes: central opioid-mediated cough reflex suppression via pholcodine, peripheral H1 receptor antagonism via chlorphenamine, and local oropharyngeal antiseptic activity via biclotymol . This multi-target design represents a deliberate departure from mono-mechanistic alternatives, a distinction that carries quantifiable procurement implications as demonstrated in comparator studies.

Hexapneumine (CAS 118573-57-2) vs. Mono-Agent Antitussives: Why Substitution with Dextromethorphan, Codeine, or Cloperastine Fails to Replicate Triple-Mechanism Outcomes


Hexapneumine is not a single-molecule antitussive; it is a co-formulated ternary combination whose clinical performance derives from simultaneous central, peripheral, and local activity. Substitution with any single-agent alternative such as dextromethorphan, codeine, or cloperastine fundamentally alters the therapeutic vector: these compounds provide only central cough reflex suppression without the adjunctive antihistaminic and antiseptic components that address post-nasal drip and local pharyngeal irritation [1]. In direct clinical comparison against the functionally related combination clistine, Hexapneumine demonstrated statistically significant superiority in naturally occurring cough (p < 0.02), a finding that could not have been predicted from the individual component pharmacology alone and that underscores the non-interchangeable nature of this specific co-formulation [2].

Hexapneumine (CAS 118573-57-2) Head-to-Head Comparative Efficacy and Safety: Quantitative Evidence for Procurement Decision-Making


Superior Efficacy vs. Clistine in Naturally Occurring Cough: Direct Head-to-Head Clinical Trial Evidence (p < 0.02)

In a randomized, double-blind, parallel-design clinical trial, Hexapneumine demonstrated statistically superior antitussive efficacy compared with the functionally related combination product clistine. Among 95 evaluable patients with cough associated with chest diseases, Hexapneumine achieved a significantly greater reduction in cough severity as measured by patient-reported subjective improvement (p < 0.02) [1]. This represents a clear, quantifiable differentiation from a direct in-class comparator, establishing Hexapneumine as the more effective option in real-world clinical settings. Notably, this superiority was observed only in naturally occurring cough; in experimentally induced cough among healthy volunteers, the two agents were equally effective [1], underscoring the specificity of the advantage to pathological rather than artificial cough models.

Antitussive efficacy Randomized controlled trial Cough severity Combination therapy

Favorable Side-Effect Profile vs. Clistine: Lower Incidence of Drowsiness and Dry Mouth

In the same randomized controlled trial, the adverse event profile of Hexapneumine was comparatively more favorable than that of clistine. Drowsiness and dryness of mouth were the predominant side effects observed in both treatment arms; however, these effects were reported as being relatively more common in the clistine group compared with Hexapneumine [1]. All side effects were mild in nature and did not necessitate dosage reduction or drug withdrawal in any patient. The lower incidence of sedative side effects with Hexapneumine, despite containing the sedating antihistamine chlorphenamine, suggests that the specific co-formulation ratio and the presence of biclotymol may mitigate the expected antihistaminic burden observed in alternative combinations.

Safety profile Adverse events Tolerability Antihistamine sedation

Pholcodine Component: Antitussive Potency Equal or Superior to Codeine with Documented Absence of Addiction Liability

The pholcodine component of Hexapneumine possesses antitussive activity that is similar to, or somewhat greater than, that of codeine in standardized animal test systems [1]. In an anesthetized cat model using mechanical and chemical tracheal stimulation, pholcodine's antitussive properties were measured and found to be somewhat greater when compared to codeine [2]. Critically, unlike codeine, pholcodine is not metabolized to morphine in humans, a metabolic distinction that contributes to its more favorable toxicity profile and established absence of addiction liability [1]. This differentiates Hexapneumine from codeine-containing formulations, which carry abuse potential and are subject to stricter regulatory controls in many jurisdictions. The combination of equal-or-superior efficacy with reduced regulatory burden and lower addiction risk constitutes a meaningful procurement advantage.

Pholcodine pharmacology Opioid antitussive Addiction risk Metabolic differentiation

Biclotymol Component: Differentiated Local Antiseptic Activity Absent in All Single-Agent Antitussive Comparators

Biclotymol, the third active component in Hexapneumine, is a biphenol-class antiseptic that provides local antibacterial activity directed against Gram-positive cocci in the oropharyngeal cavity [1]. According to French regulatory documentation, biclotymol demonstrates antibacterial activity against Gram-positive cocci under the following defined conditions: 15-minute contact time at maximum concentration (90%) [1]. This local antiseptic component addresses a dimension of cough pathology that centrally acting antitussives (dextromethorphan, codeine, cloperastine, fominoben) do not target: the local microbial environment of the oropharynx that can contribute to irritation and perpetuate the cough reflex. No single-agent comparator possesses this antibacterial mechanism, rendering direct substitution functionally incomplete.

Biclotymol Antiseptic Gram-positive antibacterial Oropharyngeal

Chlorphenamine Component: Established H1 Antagonism Adds Peripheral Antihistaminic Activity Not Present in Pure Opioid Antitussives

Chlorphenamine maleate in Hexapneumine provides potent H1 receptor antagonism, a mechanism entirely absent from pure opioid antitussives such as codeine and pholcodine monotherapy. This antihistaminic activity addresses the post-nasal drip and allergic components that frequently co-present with and exacerbate cough, particularly nocturnal cough. The inclusion of chlorphenamine positions Hexapneumine functionally closer to multi-mechanism agents like cloperastine (which also possesses H1 antagonist activity with Ki = 3.8 nM) [1], yet distinguishes Hexapneumine through its additional local antiseptic component (biclotymol) and its use of pholcodine rather than cloperastine as the central antitussive core. This layered mechanistic architecture differentiates Hexapneumine from both pure opioid antitussives and from antihistamine-only adjunctive therapies.

Chlorphenamine H1 antagonist Antihistamine Post-nasal drip

Pholcodine vs. Dextromethorphan Head-to-Head: Equivalent Efficacy with Differentiated Duration and Safety Profile

In a randomized, double-blind, multicenter trial comparing pholcodine with dextromethorphan (one of the most widely used cough suppressants globally) in 129 adults with acute, non-productive cough, pholcodine demonstrated equivalent short-term efficacy over a 3-day treatment course [1]. Daytime cough frequency reduction was 1.4 points for pholcodine vs. 1.3 for dextromethorphan; night-time cough reduction was 1.3 points for both; and cough intensity reduction was 0.7 vs. 0.8, respectively [1]. While the 3-day efficacy is comparable, earlier preclinical and clinical data indicate that pholcodine has a longer duration of action and a safer toxicity profile than codeine [2]. This combination of equivalent short-term efficacy to dextromethorphan with a potentially longer duration of action and established safety differentiation from codeine positions pholcodine-containing Hexapneumine as a distinct alternative to dextromethorphan-based formulations.

Pholcodine Dextromethorphan Comparative efficacy Duration of action

Hexapneumine (CAS 118573-57-2) Validated Research and Industrial Application Scenarios Derived from Quantitative Comparative Evidence


Benchmark Reference Compound for Evaluating Novel Antitussive Combinations in Preclinical and Clinical Development

Given Hexapneumine's documented superiority over clistine in naturally occurring cough (p < 0.02) [1] and its multi-target architecture combining central opioid, peripheral antihistamine, and local antiseptic mechanisms, it serves as an ideal benchmark reference standard for the development and evaluation of next-generation combination antitussive candidates. Researchers can use Hexapneumine as a positive control in comparative efficacy studies, leveraging its established clinical performance profile and triple-mechanism design as a validated comparator against which novel formulations may be assessed.

Comparative Pharmacology Studies on Multi-Mechanism vs. Single-Agent Antitussive Efficacy

Hexapneumine provides a unique research tool for investigating the relative contributions of central, peripheral, and local mechanisms to overall antitussive efficacy. The formulation enables head-to-head mechanistic comparisons against pure central agents (dextromethorphan, codeine), agents with central plus antihistaminic activity (cloperastine, clistine), and local antiseptic monotherapy (biclotymol alone). The pholcodine component's established superiority over codeine in antitussive duration and its absence of addiction liability [2] further enable studies on opioid receptor engagement without the confounding variable of abuse potential.

Formulary Inclusion Evaluation and Pharmacoeconomic Comparative Effectiveness Research

For institutional procurement and formulary decision-making, Hexapneumine's direct head-to-head trial data against clistine provides the quantitative evidence required for cost-effectiveness analyses. The documented superior efficacy (p < 0.02) combined with a more favorable side-effect profile [1] offers a clear evidence basis for prioritizing Hexapneumine over alternative combination products. Additionally, the pholcodine component's regulatory advantage over codeine (no addiction liability, reduced scheduling restrictions) translates to lower administrative burden and broader prescribing latitude in many jurisdictions.

Nocturnal Cough Management: Clinical Differentiation Based on Targeted Sedative and Antihistaminic Profile

Hexapneumine is specifically indicated for bothersome non-productive cough with nocturnal predominance [3]. The chlorphenamine component provides sedative effects that are clinically advantageous for nighttime dosing, while the pholcodine component's longer duration of action compared to codeine [2] supports sustained cough suppression throughout the sleep period. This specific temporal and symptomatic targeting differentiates Hexapneumine from non-sedating alternatives such as levodropropizine or dextromethorphan monotherapy, which lack the combined sedative-antihistaminic profile optimized for nocturnal symptom control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexapneumine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.